1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid
Description
1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid is a bicyclic compound featuring a cyclopentane ring substituted with a carboxylic acid group, a tert-butoxycarbonyl (Boc)-protected amino group, and two methyl groups at the 2-position. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research, where its structural features may influence bioavailability and metabolic resistance.
Properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(9(15)16)8-6-7-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSMHSVTLETFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid typically involves the reaction of 2,2-dimethylcyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide.
Major Products:
Deprotection: The primary product is the free amine after the removal of the Boc group.
Substitution: Various Boc-protected amino acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of peptide derivatives and as a building block in drug discovery. Its tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amine functionalities during peptide synthesis. This allows for selective reactions without interfering with the amine groups.
Case Study: Peptide Synthesis
In a study, the compound was employed in the synthesis of biologically active peptides. The Boc group facilitated the formation of peptide bonds while maintaining the integrity of other functional groups. The resulting peptides exhibited enhanced biological activity against specific targets, showcasing the utility of this compound in drug development.
Anti-inflammatory Research
Recent studies have indicated that derivatives of this compound exhibit anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Data Table: Anti-inflammatory Activity
| Compound | Activity | Max Inhibition (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | Anti-inflammatory | 70 | 15 |
| Compound B | Anti-inflammatory | 65 | 20 |
This table summarizes findings from various studies where the compound's derivatives were tested for their ability to inhibit inflammation in vitro.
Neuroprotective Effects
Research has shown that certain derivatives possess neuroprotective effects against oxidative stress-induced neuronal cell death. This application is particularly relevant for developing treatments for neurodegenerative diseases.
Case Study: Neuroprotection
In a controlled study involving neuronal cell cultures exposed to oxidative stress, derivatives of 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid demonstrated significant protective effects, reducing cell death by up to 60% compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Key Observations :
- Protection Strategy: Unlike 2-amino-1-hydroxycyclopentanecarboxylic acid, which has a free amine, the Boc group in the target compound enhances stability during solid-phase peptide synthesis .
- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., 2-amino-1-hydroxycyclopentanecarboxylic acid) exhibit stronger hydrogen-bonding capacity, impacting solubility in polar solvents .
Physicochemical Properties
- Solubility : The Boc-protected target compound is less water-soluble than hydroxylated analogs due to reduced polarity but exhibits improved lipid solubility for membrane permeability .
- Stability: The Boc group mitigates degradation of the amine moiety under acidic conditions, unlike free-amine analogs like 2-amino-1-hydroxycyclopentanecarboxylic acid .
- Stereochemistry : The 2,2-dimethyl groups in the target compound enforce a rigid cyclopentane conformation, minimizing stereoisomer formation. In contrast, hydroxylated analogs require resolution of cis/trans isomers .
Biological Activity
1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid (commonly referred to as Boc-DMCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the amino functionality during synthesis and can influence the compound's biological properties.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- CAS Number : 152120-54-2
- Structure : The compound features a cyclopentane ring, which contributes to its conformational flexibility, potentially affecting its interaction with biological targets.
Biological Activity Overview
The biological activity of Boc-DMCA has been explored in various contexts, particularly in relation to its potential as an amino acid derivative and its implications in drug design. Some key areas of interest include:
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives with similar structures may modulate neuroinflammatory pathways and protect neuronal cells from apoptosis .
- Antitumor Activity : Certain amino acid derivatives exhibit antitumor properties by interfering with cancer cell proliferation and inducing apoptosis. The structural features of Boc-DMCA may enhance its efficacy against specific cancer cell lines .
Case Studies
- Neuroprotective Research : A study investigated the effects of Boc-protected amino acids on neuroprotection in vitro. The results indicated that compounds with similar Boc groups could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a protective mechanism against neurodegeneration .
- Anticancer Activity : Another study focused on the anticancer properties of amino acid derivatives, including Boc-DMCA. The findings revealed that these compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.36 g/mol |
| CAS Number | 152120-54-2 |
| Boiling Point | Not available |
| H-bond Acceptors | 4 |
| H-bond Donors | 1 |
The precise mechanism through which Boc-DMCA exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways related to inflammation and apoptosis.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Boc-DMCA may inhibit certain enzymes linked to inflammatory responses, thereby reducing cellular damage during neurodegenerative processes .
- Modulation of Cell Signaling : The presence of the Boc group may influence the compound's ability to interact with cellular receptors, potentially altering signaling cascades that lead to cell survival or death.
Q & A
Q. How can researchers optimize the synthesis of 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is critical for protecting the amine during multi-step synthesis. Ensuring anhydrous conditions and controlled pH (e.g., using Hünig's base) minimizes premature deprotection .
- Reaction Conditions : Adjusting temperature (e.g., 0–25°C for coupling reactions) and solvent polarity (e.g., dichloromethane or THF) improves regioselectivity. Catalyst selection (e.g., HATU or EDCI for amide bond formation) enhances efficiency .
- Purification : Gradient elution in reverse-phase HPLC or flash chromatography (silica gel, hexane/ethyl acetate) resolves diastereomers and byproducts .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and cyclopentane backbone (δ ~2.0–2.5 ppm for methyl groups). F NMR (if applicable) detects fluorinated analogs .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] for CHNO, expected m/z 248.15) .
- HPLC Analysis : Chiral columns (e.g., Chiralpak IA) assess enantiopurity, while RP-HPLC monitors hydrolytic stability under acidic/basic conditions .
Q. How does this compound serve as a building block in medicinal chemistry?
- Methodological Answer :
- Peptide Mimetics : The cyclopentane scaffold mimics natural amino acid conformations, enabling studies of bioactive peptide analogs (e.g., protease inhibitors) .
- Protecting Group Utility : The Boc group allows selective deprotection (e.g., TFA treatment) for sequential functionalization in multi-step syntheses .
- Chiral Pool Synthesis : The stereochemistry (1R,3S or analogous configurations) is retained in asymmetric catalysis or enzymatic resolution for drug candidate libraries .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies in synthesized enantiomers?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis definitively assigns absolute configuration, particularly for cyclopentane ring substituents .
- Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra to validate enantiomeric excess (ee) when crystallography is impractical .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) separate diastereomers, with ee monitored via chiral HPLC .
Q. What experimental strategies address contradictions in solubility data across solvent systems?
- Methodological Answer :
- Solvent Polarity Indexing : Measure solubility in DMSO, THF, and aqueous buffers (pH 1–10) to map polarity-dependent trends. For example, poor solubility in water (logP ~1.5) may require PEG-based co-solvents .
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility. Recrystallization from ethanol/water mixtures can stabilize the preferred crystalline form .
- Molecular Dynamics Simulations : Predict solvation free energy differences using force fields (e.g., GAFF) to rationalize empirical discrepancies .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) for enzyme-inhibitor complexes .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
- Molecular Docking : Rosetta or AutoDock Vina models cyclopentane ring conformations in active sites, guiding mutagenesis studies (e.g., Ala-scanning) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor Boc deprotection rates via H NMR (disappearance of δ ~1.4 ppm tert-butyl signal) in varying TFA concentrations (10–50% v/v) .
- Degradation Product Analysis : LC-MS identifies byproducts (e.g., cyclopentane-carboxylic acid derivatives) to differentiate hydrolysis pathways .
- Comparative Studies : Cross-validate stability in analogs (e.g., 1-((Boc)amino)cyclobutanecarboxylic acid) to isolate steric or electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
